molecular formula C12H10O2 B183873 6-Methyl-2-naphthoic acid CAS No. 5774-08-3

6-Methyl-2-naphthoic acid

Cat. No.: B183873
CAS No.: 5774-08-3
M. Wt: 186.21 g/mol
InChI Key: VOCNMTIGMYPFPY-UHFFFAOYSA-N
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Description

6-Methyl-2-naphthoic acid is an organic compound with the molecular formula C12H10O2 It is a derivative of naphthalene, characterized by a carboxylic acid group at the second position and a methyl group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-naphthoic acid typically involves the following steps:

    Alkylation: The process begins with the alkylation of 2-naphthoic acid

    Oxidation: The methylated naphthalene derivative is then subjected to oxidation to introduce the carboxylic acid group at the second position.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of specific catalysts and controlled reaction conditions ensures the selective formation of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.

Major Products:

    Oxidation: Oxidized derivatives such as naphthoquinones.

    Reduction: Reduced forms like naphthols.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

6-Methyl-2-naphthoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, aiding in the development of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-naphthoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The methyl group at the sixth position may affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    2-Naphthoic acid: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.

    6-Methoxy-2-naphthoic acid: Contains a methoxy group instead of a methyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 6-Methyl-2-naphthoic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

6-methylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCNMTIGMYPFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355710
Record name 6-methyl-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5774-08-3
Record name 6-methyl-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylnaphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A Hastelloy C autoclave equipped with heater, stirrer, gas introduction tube, temperature sensor, pressure gauge and pressurized reflux condenser was charged with 100 g of 2-acetyl-6-methylnaphthalene, 380 g of acetic acid, 20 g of water and 15 g of manganese(II) acetate. Compressed air was passed, with stirring, through the solution at 140° C. and a pressure of 25 bar, with a gas escape rate of 3 liters per minute. The reaction was observed by continuously measuring the oxygen content in the exhaust gas. When this oxygen content returned to the initial level of 21% after a reaction time of 105 minutes, the air feed was shut off, the reaction mixture was cooled, with stirring, to room temperature, filtered, and the filter cake washed with 300 g of a 95 wt.-% solution of acetic acid. 70.3 g of 6-methyl-2-naphthoic acid (69.3% of the theory) was obtained, in a purity of 99.5%.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-methyl-2-naphthoic acid formation in the context of the provided research?

A1: The research paper investigates the methanogenic biodegradation of polycyclic aromatic hydrocarbons (PAHs), specifically focusing on substituted naphthalenes. The detection of this compound as a metabolite in enrichments containing 2,6-dimethylnaphthalene [] is significant because it provides insight into the metabolic pathway of this PAH under methanogenic conditions. The formation of this metabolite suggests that microorganisms, likely belonging to Methanosaeta and Methanoculleus species [], are capable of partially oxidizing the methyl group of 2,6-dimethylnaphthalene to a carboxylic acid. This biotransformation is a crucial step in the breakdown of this complex PAH and its eventual conversion to methane.

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